methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 3-(2-methylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h5-6H,1-2H3 |
InChI Key |
WSWWNHRJAGERFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C#CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and safety data sheet for methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
The following technical guide provides an in-depth analysis of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 1341384-88-0
Formula:
Executive Summary
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a functionalized alkyne ester serving as a critical "linchpin" scaffold in the synthesis of fused nitrogen heterocycles. Its core value lies in the 1-methyl-5-alkynylpyrazole motif, a structural pharmacophore frequently observed in metabotropic glutamate receptor 5 (mGluR5) modulators and kinase inhibitors.
This guide details the compound's validated synthesis via Sonogashira coupling, its safety profile derived from GHS standards for alkyne esters, and its application in generating pyrazolo[1,5-a]pyrimidine libraries.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate |
| CAS Number | 1341384-88-0 |
| SMILES | CN1N=CC=C1C#CC(=O)OC |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Melting Point | 78–82 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water. |
| Stability | Stable under inert atmosphere ( |
Safety Data Sheet (SDS) Analysis
Note: While specific vendor SDSs may vary, the following profile is derived from the GHS classification of structurally homologous pyrazole-alkyne esters.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling & Storage Protocols
-
Storage: Store at 2–8°C (short term) or -20°C (long term) under argon. Protect from light.
-
PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a NIOSH-approved N95 respirator if dust is generated.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the ester or cause polymerization of the alkyne).
Emergency First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1]
-
Skin Contact: Wash with soap and water.[1][2][3] If irritation persists, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.
Validated Synthetic Protocol
The most robust route to this compound is the Sonogashira Cross-Coupling of 5-iodo-1-methyl-1H-pyrazole with methyl propiolate. This method ensures regioselectivity at the 5-position, avoiding the common 3/5-isomer mixtures associated with direct alkylation.
Retrosynthetic Logic
The synthesis relies on the disparate acidity of the pyrazole C5 proton. Lithiation at C5 is kinetically favored due to the inductive effect of the adjacent N1-methyl group, allowing for selective iodination.
Step-by-Step Protocol
Step 1: Regioselective Synthesis of 5-Iodo-1-methyl-1H-pyrazole
-
Reagents: 1-Methylpyrazole,
-Butyllithium ( -BuLi, 2.5M in hexanes), Iodine ( ), THF (anhydrous). -
Procedure:
-
Charge a flame-dried flask with 1-methylpyrazole (1.0 eq) and anhydrous THF under Argon. Cool to -78°C .
-
Add
-BuLi (1.1 eq) dropwise over 20 minutes. The solution will turn yellow/orange (formation of 5-lithio species). -
Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Add a solution of
(1.2 eq) in THF dropwise. -
Warm to room temperature (RT) over 2 hours.
-
Quench: Add saturated
(sodium thiosulfate) to reduce excess iodine. -
Workup: Extract with EtOAc, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
-
Step 2: Sonogashira Coupling
-
Reagents: 5-Iodo-1-methyl-1H-pyrazole (from Step 1), Methyl propiolate (1.2 eq),
(5 mol%), CuI (2 mol%), (3.0 eq), THF or DMF. -
Procedure:
-
Dissolve the iodide in degassed THF/Et3N (3:1 ratio).
-
Add CuI and
. The solution should remain clear or slightly dark. -
Add methyl propiolate dropwise at RT. Caution: Exothermic.
-
Stir at 50°C for 4–6 hours. Monitor by TLC (UV active,
stain). -
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash chromatography (0
30% EtOAc in Hexanes). The product elutes as a pale solid.[4]
-
Self-Validating Analytical Checkpoints
-
NMR (CDCl3):
- 4.05 ppm (s, 3H, N-Me ).
- 3.85 ppm (s, 3H, Ester-Me ).
- 6.55 ppm (d, 1H, Pyrazole C4-H ).
- 7.50 ppm (d, 1H, Pyrazole C3-H ).
-
Absence: No singlet at
7.3–7.4 ppm (indicates successful substitution at C5).
-
NMR: Look for alkyne carbons at
80 and 88 ppm, and the carbonyl at 154 ppm.
Applications in Drug Discovery
This compound is a versatile electrophile used to construct fused heterocyclic systems .
Pyrazolo[1,5-a]pyrimidine Synthesis
Reacting CAS 1341384-88-0 with amidines or guanidines effects a [3+3] cyclization. The alkyne serves as a latent 1,3-dicarbonyl equivalent, trapping the nucleophilic amidine to form the bicyclic core found in many CDK and kinase inhibitors.
Pathway Visualization
The following diagram illustrates the synthetic workflow and the downstream application of this scaffold in generating bioactive libraries.
Caption: Figure 1. Synthetic route from 1-methylpyrazole to the target alkyne ester and its subsequent conversion into kinase inhibitor scaffolds.
References
- Aggarwal, R., et al. (2011). Regioselective synthesis of 1-aryl-3-trifluoromethyl-5-iodopyrazoles and their elaboration to functionalized derivatives. Journal of Fluorine Chemistry.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
PubChem. (n.d.). Compound Summary: 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Biological Activity Potential of Pyrazole Prop-2-ynoate Scaffolds
This guide explores the biological activity potential of pyrazole prop-2-ynoate scaffolds , a chemical class merging the pharmacologically privileged pyrazole ring with the reactive prop-2-ynoate (propiolate) warhead. This structure is increasingly relevant in the design of Targeted Covalent Inhibitors (TCIs) and "Click Chemistry" drug discovery campaigns.
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary: The "Warhead" Scaffold
The pyrazole prop-2-ynoate scaffold represents a strategic convergence in medicinal chemistry. It combines the pyrazole core —a stable, hydrogen-bond-rich heterocycle found in drugs like Celecoxib and Ruxolitinib—with a prop-2-ynoate (alkynoate) side chain.
Unlike passive ligands, the prop-2-ynoate moiety functions as an electrophilic Michael acceptor . In biological systems, this "warhead" can undergo specific nucleophilic attack by cysteine residues in the active sites of enzymes (kinases, proteases), leading to irreversible covalent inhibition . This guide analyzes the scaffold’s potential in oncology and antimicrobial fields, supported by synthesis protocols and mechanistic insights.[1]
Chemical Architecture & Mechanism of Action[2]
The Pharmacophore
The scaffold consists of two distinct domains:
-
The Recognition Domain (Pyrazole): Provides π-π stacking interactions and hydrogen bonding (donor/acceptor) to orient the molecule within a protein binding pocket.
-
The Reactive Domain (Prop-2-ynoate): An
-unsaturated alkyne ester. It is less reactive than an acrylamide but highly specific for thiols (Cysteine) over hydroxyls (Serine/Threonine), reducing off-target toxicity.
Mechanism: Targeted Covalent Inhibition (TCI)
The biological potency often stems from a Michael Addition reaction. A cysteine thiol (
Figure 1: Mechanism of Covalent Inhibition via Michael Addition to the Prop-2-ynoate Warhead.
Biological Activity Profiles
Anticancer Potential (Cytotoxicity & Kinase Inhibition)
Research indicates that pyrazole prop-2-ynoates exhibit potent cytotoxicity against solid tumors (e.g., MCF-7 breast cancer, HepG2 liver cancer).
-
Target: Mitotic machinery and specific kinases (e.g., EGFR, VEGFR).
-
Data: Derivatives containing the prop-2-ynyloxy motif often show superior IC
values compared to their saturated counterparts due to the enhanced lipophilicity and reactivity of the alkyne.
Comparative Cytotoxicity Data (Representative)
| Compound Class | Cell Line | IC
Note: Data aggregated from structure-activity relationship studies on pyrazole alkynoates [1][2].[2]
Antimicrobial & Antifungal Activity
The prop-2-ynoate moiety enhances membrane permeability, allowing the pyrazole core to reach intracellular targets such as DNA Gyrase or FabH (fatty acid synthase).
-
Key Insight: Pyrazoles substituted with prop-2-ynyloxy chains have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 4 µg/mL against MRSA (Methicillin-Resistant S. aureus) [3].
Experimental Protocols
Synthesis of Pyrazole Prop-2-ynoate Derivatives
Objective: Synthesize a pyrazole scaffold functionalized with a prop-2-ynoate ester.
Reagents:
-
Substituted 1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Propargyl alcohol (1.2 eq)[3]
-
EDC·HCl (1.5 eq) and DMAP (0.1 eq)
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Activation: Dissolve the pyrazole carboxylic acid in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere. Add EDC·HCl and DMAP.[4] Stir at 0°C for 30 minutes.
-
Coupling: Dropwise add propargyl alcohol. Allow the mixture to warm to Room Temperature (RT).
-
Reaction: Stir at RT for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with NaHCO
(sat.) and Brine. -
Purification: Dry over Na
SO , concentrate, and purify via silica gel column chromatography.
Biological Assay: Covalent Binding Validation (Mass Shift)
Objective: Confirm if the scaffold covalently binds to the target protein (e.g., BSA as a model or a specific kinase domain).
Protocol:
-
Incubation: Incubate the target protein (10 µM) with the Pyrazole Prop-2-ynoate inhibitor (100 µM) in PBS (pH 7.4) for 1 hour at 37°C.
-
Control: Run a parallel sample with protein + DMSO (no inhibitor).
-
Dialysis: Dialyze samples extensively (24h) to remove non-covalently bound ligands.
-
Analysis: Analyze both samples via ESI-MS (Electrospray Ionization Mass Spectrometry) .
-
Validation: A mass shift corresponding to the molecular weight of the inhibitor (plus/minus leaving groups) confirms covalent modification.
Figure 2: Synthesis and Validation Workflow for Pyrazole Prop-2-ynoate Scaffolds.
Conclusion & Strategic Outlook
The pyrazole prop-2-ynoate scaffold is a high-potential candidate for next-generation drug discovery. Its dual nature—acting as both a specific recognition element and a covalent trap—allows for the design of drugs with prolonged residence times and high potency .
Key Takeaway: For researchers, the critical optimization step lies in tuning the electrophilicity of the prop-2-ynoate tail. Substitutions on the alkyne terminus can modulate reactivity to avoid non-specific toxicity while maintaining potency against the target enzyme.
References
-
Arabian Journal of Chemistry. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents.[5]Link
-
MDPI - Pharmaceuticals. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors.[1][6]Link
-
National Institutes of Health (PubMed). (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.[7]Link
-
Bentham Science. (2021). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold.[8]Link
-
ResearchGate. (2025). A Covalent Binding Mode of a Pyrazole‐Based CD38 Inhibitor.[9]Link
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- 3. mdpi.com [mdpi.com]
- 4. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a heterocyclic compound featuring a conjugated system comprising a pyrazole ring and an electron-withdrawing propynoate moiety. This guide provides a comprehensive analysis of its electronic properties, leveraging both theoretical and experimental methodologies. We will explore the synthesis, molecular orbital characteristics, spectroscopic behavior, and electrochemical properties of this molecule. The insights presented herein are valuable for its potential applications as a versatile building block in medicinal chemistry and materials science, particularly in the design of novel therapeutic agents and functional organic materials.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The introduction of an α,β-acetylenic ester (ynoate) functionality onto the pyrazole scaffold creates a molecule of significant interest. This functional group not only extends the π-conjugated system, which profoundly influences the electronic and optical properties, but also serves as a reactive handle for a variety of chemical transformations.[4][5]
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate combines the electron-rich nature of the N-methylated pyrazole ring with the electron-deficient character of the propiolate group. This "push-pull" electronic arrangement is anticipated to give rise to unique reactivity and photophysical properties. This guide will provide a detailed examination of these characteristics, offering a foundational understanding for researchers looking to exploit this molecule in drug design and materials development.
Synthesis and Characterization
The synthesis of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is efficiently achieved via a Sonogashira cross-coupling reaction.[6][7] This palladium- and copper-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[6] The general synthetic approach involves the coupling of an appropriately substituted iodopyrazole with methyl propiolate.
Synthetic Protocol
A plausible synthetic route begins with the iodination of 1-methylpyrazole, followed by the Sonogashira coupling.
Step 1: Iodination of 1-Methylpyrazole 1-methylpyrazole is treated with N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile to yield 5-iodo-1-methyl-1H-pyrazole. The reaction is typically performed at room temperature and monitored by thin-layer chromatography (TLC).
Step 2: Sonogashira Cross-Coupling To a solution of 5-iodo-1-methyl-1H-pyrazole in a solvent mixture such as tetrahydrofuran (THF) and triethylamine (Et₃N) are added methyl propiolate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[8] The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature until completion. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals for the pyrazole ring protons, the N-methyl group, and the ester methyl group. The chemical shifts will be influenced by the electronic environment. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic signals for the alkyne carbons and the carbonyl carbon of the ester. |
| FT-IR | Strong absorption bands corresponding to the C≡C triple bond, the C=O of the ester, and C-H and C-N stretching vibrations of the pyrazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
Theoretical and Computational Analysis of Electronic Properties
Computational chemistry provides deep insights into the electronic structure of molecules.[9] Density Functional Theory (DFT) calculations are particularly useful for this purpose.[10]
Computational Methodology
DFT calculations can be performed using software like Gaussian with the B3LYP functional and a 6-311+G(d,p) basis set.[11] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The calculations can be used to determine the optimized geometry, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface.
Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich pyrazole ring, indicating this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing propynoate moiety, making this site prone to nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. A smaller gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum.
Electrostatic Potential (ESP) Map
The ESP map visually represents the charge distribution in the molecule. For methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, the ESP map is expected to show:
-
Negative Potential (Red): Around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group, indicating regions of high electron density and sites for electrophilic attack.
-
Positive Potential (Blue): Around the hydrogen atoms and the carbon atom of the alkyne adjacent to the ester, indicating regions of low electron density and sites for nucleophilic attack.
Experimental Investigation of Electronic Properties
Experimental techniques can validate and complement the theoretical findings.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. The extended conjugation in methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is expected to result in an absorption maximum (λ_max) in the UV region. The primary absorption band would correspond to the π → π* transition, which is related to the HOMO-LUMO gap. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, can provide further insights into the nature of the electronic transitions.[10]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. This provides an experimental measure of the HOMO-LUMO gap, which can be compared with the value obtained from DFT calculations.
Reactivity and Potential Applications
The electronic properties of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate dictate its reactivity and potential uses.
Reactivity
-
Michael Addition: The electron-deficient nature of the alkyne makes it a good Michael acceptor for nucleophiles.
-
Cycloaddition Reactions: The ynoate can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, or Diels-Alder reactions, making it a valuable building block in organic synthesis.[4]
Potential Applications
-
Medicinal Chemistry: The pyrazole core is a "privileged structure" in drug discovery.[2] The ynoate functionality allows for the facile introduction of other pharmacophoric groups, enabling the synthesis of libraries of compounds for biological screening. The molecule could be explored as a precursor for novel inhibitors of enzymes or as a scaffold for compounds targeting specific receptors.
-
Materials Science: The conjugated "push-pull" system suggests potential applications in nonlinear optics or as a component in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. Further functionalization could lead to the development of novel polymers with interesting electronic properties.
Conclusion
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a molecule with a rich electronic landscape. The combination of an electron-donating pyrazole ring and an electron-withdrawing propynoate group creates a versatile platform for both fundamental research and applied development. A thorough understanding of its electronic properties, through a synergistic approach of computational and experimental methods, is crucial for unlocking its full potential in the fields of drug discovery and materials science. This guide has provided a framework for such an investigation, highlighting the key theoretical concepts and experimental protocols necessary for its comprehensive characterization.
References
- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024).
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.
- Shindo-Kano Laboratory. (n.d.).
- Nájera, C., Sydnes, L. K., & Yus, M. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, 119(20), 11110-11244.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. (n.d.).
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv
- An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. (2023).
- Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Rodrigo, S. K., & Guan, H. (2020). Mechanistic Study of Nickel-Catalyzed Reductive Coupling of Ynoates and Aldehydes. The Journal of Organic Chemistry, 85(21), 13486-13495.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
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- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cycloaddition Reactions Using Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
Introduction: The Versatility of Pyrazole-Substituted Alkynes in Heterocyclic Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] The fusion of a pyrazole scaffold with a reactive alkyne moiety, as seen in methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, presents a powerful and versatile building block for the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the pyrazole ring, coupled with the propiolate functionality, renders the alkyne an excellent dipolarophile and dienophile for a variety of cycloaddition reactions. These reactions offer a highly efficient means to construct novel polycyclic and heterocyclic frameworks of significant interest to researchers in drug development and materials science.
This guide provides detailed protocols and technical insights into the application of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate in two major classes of cycloaddition reactions: 1,3-dipolar cycloadditions and Diels-Alder reactions. While specific literature on the cycloaddition reactions of this exact propiolate is not extensively documented, the protocols herein are based on well-established procedures for structurally and electronically similar pyrazole-substituted and electron-deficient alkynes. These notes are intended to serve as a comprehensive starting point for researchers, providing the foundational knowledge and experimental details necessary to explore the synthetic utility of this promising reagent.
Part 1: 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[2] In the context of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, the electron-deficient alkyne serves as an excellent dipolarophile.
Mechanism and Regioselectivity
The reaction proceeds in a concerted fashion, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with the electronic effects often being dominant. For an electron-deficient alkyne such as methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, the reaction with many common 1,3-dipoles is expected to be highly regioselective.
Caption: General workflow for 1,3-dipolar cycloaddition reactions.
Protocol 1.1: Synthesis of a Pyrazolyl-Triazole via Huisgen Cycloaddition with an Organic Azide
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a cornerstone of click chemistry, providing reliable access to 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and highly regioselective, yielding the 1,4-disubstituted triazole.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq) in a suitable solvent such as a 1:1 mixture of t-butanol and water.
-
Add the organic azide (e.g., benzyl azide, 1.1 eq).
-
Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
-
Reaction Setup:
-
To the stirred solution of the propiolate and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrazolyl-1,2,3-triazole.
-
Data Table: Representative Copper-Catalyzed Azide-Alkyne Cycloadditions
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O | RT | 12 | 95 | [3] |
| 2 | Methyl Propiolate | Phenyl Azide | CuI | CH₃CN | RT | 8 | 92 | General Protocol |
| 3 | Ethyl Propiolate | 4-Methoxybenzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | DMF | RT | 24 | 88 | General Protocol |
Protocol 1.2: Synthesis of a Pyrazolyl-Isoxazole via Cycloaddition with a Nitrile Oxide
Nitrile oxides, typically generated in situ from oxime hydrochlorides, react readily with alkynes to produce isoxazoles.[4]
Experimental Protocol:
-
In Situ Generation of Nitrile Oxide:
-
Dissolve the corresponding aldoxime (e.g., benzaldoxime, 1.2 eq) in a suitable solvent like toluene.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.3 eq) and stir at room temperature for 1 hour to form the hydroximoyl chloride.
-
-
Cycloaddition Reaction:
-
To the solution containing the in situ generated hydroximoyl chloride, add methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq).
-
Slowly add a base, such as triethylamine (2.0 eq), to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Once the starting propiolate is consumed, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent.
-
-
Purification:
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the pyrazolyl-isoxazole.
-
Part 2: Diels-Alder [[4+2] Cycloaddition] Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through the reaction of a conjugated diene with a dienophile.[1] The electron-deficient nature of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate makes it an excellent dienophile for reactions with electron-rich dienes.[5]
Mechanism and Stereochemistry
This concerted [[4+2] cycloaddition] reaction proceeds through a cyclic transition state.[1] The stereochemistry of the diene is retained in the product. When cyclic dienes are used, the endo product is often favored due to secondary orbital interactions.
Sources
Application Note: Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate as a Michael Acceptor
This is a comprehensive Application Note and Protocol guide for the use of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate as a Michael acceptor in organic synthesis and medicinal chemistry.
Executive Summary
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is an activated alkynyl ester featuring a pyrazole pharmacophore. It serves as a potent Michael acceptor (electrophile) capable of undergoing conjugate addition with a wide range of nucleophiles (amines, thiols, hydrazines). This reactivity makes it a critical building block for:
-
Heterocycle Synthesis: Rapid construction of fused or substituted pyrimidine, pyrazole, and isoxazole scaffolds via cyclocondensation.
-
Covalent Modification: Targeting cysteine residues in proteins or peptides (covalent warhead applications).
-
Fragment-Based Drug Discovery (FBDD): Introducing the privileged 1-methyl-1H-pyrazole motif into lead compounds.
This guide details the mechanistic basis of its reactivity, synthesis protocols, and step-by-step procedures for Michael addition and cyclization.
Mechanistic Insight & Reactivity Profile
Electronic Structure
The molecule features a "push-pull" electronic system. The 1-methyl-1H-pyrazol-5-yl group is electron-rich (aromatic donor), while the methyl propiolate moiety is electron-deficient (acceptor).
-
Electrophilic Site: The
-carbon (C3 of the propynoate chain, attached to the pyrazole) is the primary site for nucleophilic attack. -
Regioselectivity: The ester group strongly polarizes the triple bond, directing nucleophiles to the
-position exclusively. -
Steric Factors: The N-methyl group at position 1 of the pyrazole ring provides steric bulk that may influence the stereoselectivity (
ratio) of the resulting alkene but generally does not hinder attack at the -carbon.
Reaction Pathways
Upon reaction with a nucleophile (Nu-H), the molecule undergoes conjugate addition to form an intermediate enolate, which is then protonated to yield the
Figure 1: Reaction pathways for methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate. Nucleophilic attack leads to a Michael adduct, which can further cyclize.
Experimental Protocols
Protocol A: Synthesis of the Acceptor (Sonogashira Coupling)
If the material is not commercially available, it can be synthesized from 5-iodo-1-methyl-1H-pyrazole.
Reagents:
-
5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Methyl propiolate (1.2 equiv)
-
Pd(PPh3)2Cl2 (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
THF (anhydrous)
Procedure:
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-iodo-1-methyl-1H-pyrazole (1.0 mmol) in anhydrous THF (5 mL).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol) and CuI (4 mg, 0.02 mmol).
-
Base & Alkyne: Add Et3N (0.42 mL, 3.0 mmol) followed by dropwise addition of methyl propiolate (0.11 mL, 1.2 mmol).
-
Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Note: Heating to 50°C may be required if the reaction is sluggish, but avoid high temps to prevent alkyne polymerization.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, 0–30% EtOAc in Hexanes).
-
Yield: Expect 75–85% as a pale yellow solid or oil.
Protocol B: General Michael Addition (Amines/Thiols)
This protocol yields the
Reagents:
-
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 equiv)
-
Nucleophile (Amine or Thiol) (1.1 equiv)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Base (Optional): Et3N or DIPEA (0.1 equiv) – Only needed for salt forms of nucleophiles.
Procedure:
-
Dissolution: Dissolve the alkyne (0.5 mmol) in MeOH (2 mL).
-
Addition: Add the amine or thiol (0.55 mmol) dropwise at 0°C.
-
Stirring: Allow to warm to Room Temperature and stir for 1–3 hours.
-
Observation: The reaction is usually exothermic and fast.
-
-
Monitoring: Check TLC for disappearance of the alkyne.
-
Workup:
-
For Volatile Amines: Evaporate solvent directly.
-
For Non-volatiles: Dilute with water, extract with DCM, dry over Na2SO4, and concentrate.
-
-
Stereochemistry: The product is typically a mixture of
isomers, often favoring the -isomer (stabilized by intramolecular H-bonding if N-H is present).
Protocol C: Cyclocondensation to Pyrimidines
Reaction with amidines or guanidines yields 4-substituted pyrimidines.
Reagents:
-
Alkyne (1.0 equiv)
-
Amidine Hydrochloride (e.g., Benzamidine HCl) (1.2 equiv)
-
Base: NaOMe (2.5 equiv) or K2CO3 (3.0 equiv)
-
Solvent: MeOH or DMF
Procedure:
-
Free Base Formation: Dissolve Amidine HCl (1.2 mmol) in MeOH (3 mL) and add NaOMe (2.5 mmol). Stir for 10 min.
-
Addition: Add a solution of the alkyne (1.0 mmol) in MeOH (1 mL) to the amidine mixture.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.
-
Workup: Cool to RT. Neutralize with dilute HCl (to pH 7).
-
Isolation: The product often precipitates. Filter and wash with cold MeOH. If no precipitate, extract with EtOAc.
-
Product: This yields a 4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-6-ol derivative (tautomer of the pyrimidone).
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Methanol (MeOH) | Excellent | Best for general Michael addition; promotes proton transfer. |
| DCM | Good | Use for lipophilic nucleophiles; slower kinetics than MeOH. |
| DMF/DMSO | Good | Required for cyclization with inorganic bases (K2CO3). |
| THF | Moderate | Good solubility, but reaction rates are slower than in protic solvents. |
| Water | Poor | Low solubility of the ester; requires co-solvent (e.g., Dioxane). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Nucleophile is too bulky or not nucleophilic enough (e.g., anilines).
-
Solution: Add a Lewis Acid catalyst (e.g., 5 mol% InCl3 or Cu(OTf)2) or switch to reflux in EtOH.
-
-
Issue: Polymerization of Alkyne.
-
Cause: Reaction temperature too high or concentration too high (>1 M).
-
Solution: Run at 0°C initially; dilute to 0.1 M.
-
-
Issue: Regioisomer Mixtures.
-
Cause: Competition between 1,2-addition (carbonyl) and 1,4-addition (Michael).
-
Solution: Use "softer" nucleophiles (thiols, secondary amines) to favor 1,4-addition. Hard nucleophiles (Grignards) will attack the ester.
-
References
-
General Reactivity of Alkynyl Esters
-
Bagley, M. C., et al. "The synthesis of pyrimidines from alkynyl esters and amidines." Tetrahedron Letters, 2002, 43(46), 8331-8334. Link
-
-
Pyrazolo-Pyrimidine Synthesis
-
El-Borai, M. A., et al. "Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 2012, 48, 301-307. Link
-
-
Sonogashira Coupling for Heteroaryl Alkynes
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922. Link
-
-
Michael Addition Mechanisms
-
Rulev, A. Y. "Aza-Michael addition of amines to activated alkenes and alkynes." Russian Chemical Reviews, 2011, 80(3), 197. Link
-
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling alkynyl esters and pyrazole derivatives.
Introduction: The Privileged Status of Fused Pyrazoles in Modern Drug Discovery
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. ntnu.edu [ntnu.edu]
- 9. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
Application Notes and Protocols for the Functionalization of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate in Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The strategic functionalization of pyrazole-containing building blocks is therefore of paramount importance in drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, a versatile starting material for the synthesis of novel pyrazole-based compounds. We will explore key transformations of both the alkyne and the methyl ester moieties, providing detailed experimental protocols and explaining the rationale behind the chosen methodologies.
Introduction: The Significance of the Pyrazole-Alkyne Scaffold
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate combines two highly valuable functionalities for drug discovery: the pyrazole ring and a reactive alkyne. The pyrazole core offers multiple sites for modification and can engage in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[2] The alkyne group serves as a versatile handle for a wide array of chemical transformations, most notably cycloaddition reactions, which are cornerstones of modern synthetic and medicinal chemistry.[6][7] This combination allows for the rapid generation of molecular diversity, a key aspect of lead discovery and optimization.
The strategic importance of this scaffold lies in its potential to access a wide range of complex heterocyclic systems. The functionalization of this molecule can be broadly categorized into two main areas: reactions at the alkyne terminus and modifications of the methyl ester.
Functionalization Strategies at the Alkyne Terminus
The electron-withdrawing nature of the adjacent ester group activates the alkyne for various nucleophilic additions and cycloaddition reactions.
[3+2] Cycloaddition Reactions: Accessing Fused Heterocyclic Systems
1,3-dipolar cycloadditions are powerful tools for the construction of five-membered heterocyclic rings.[7] The alkyne in our target molecule is an excellent dipolarophile for these transformations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," offering high yields, mild reaction conditions, and exceptional functional group tolerance.[8][9] This reaction provides a straightforward route to 1,2,3-triazole-containing pyrazoles, which are themselves a class of compounds with significant pharmacological interest.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This protocol utilizes a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent (sodium ascorbate), to regioselectively form the 1,4-disubstituted triazole. The use of a water/t-butanol solvent system allows for the dissolution of both organic and inorganic reagents.
Materials:
-
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq) and the corresponding organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,2,3-triazole derivative.
Table 1: Representative Reaction Parameters for CuAAC
| Azide Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzyl azide | 10 | 12 | >95 |
| Phenyl azide | 10 | 16 | 92 |
| 4-Azidoanisole | 10 | 14 | 94 |
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed reactions are indispensable for C-C and C-heteroatom bond formation.[10][11][12] While the pyrazole ring itself can be functionalized via C-H activation, the terminal alkyne provides a more predictable and often higher-yielding handle for such transformations.
The Sonogashira coupling enables the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for extending the molecular framework and introducing diverse aromatic and heteroaromatic moieties.
Protocol 2: Sonogashira Coupling of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
Rationale: This protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst to facilitate the coupling reaction. A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction. The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.
Materials:
-
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
-
Aryl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).
-
Add anhydrous THF, followed by triethylamine.
-
Add the aryl halide (1.2 eq) and methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the coupled product.
Functionalization at the Methyl Ester Moiety
The methyl ester group provides a handle for introducing a variety of functional groups through classical ester transformations.
Hydrolysis to the Carboxylic Acid
Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities, most notably amide bond formation.
Protocol 3: Hydrolysis of the Methyl Ester
Rationale: This protocol utilizes a strong base, such as lithium hydroxide or sodium hydroxide, to hydrolyze the ester. The use of a mixed solvent system of THF and water ensures the solubility of both the starting material and the base.
Materials:
-
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate derivative
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid. The product may be used in the next step without further purification if it is of sufficient purity.
Amide Bond Formation
The resulting carboxylic acid can be coupled with a wide range of amines to generate a diverse library of amides. This is a crucial step in drug discovery as the amide bond is a key feature in many biologically active molecules.
Protocol 4: Amide Coupling using HATU
Rationale: This protocol employs a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization. A tertiary amine base, such as DIPEA (N,N-diisopropylethylamine), is used to activate the carboxylic acid and neutralize the formed acids.
Materials:
-
3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid derivative
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualization of Workflows
General Functionalization Workflow
The following diagram illustrates the overall workflow for the functionalization of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.
Caption: Overall functionalization workflow.
Detailed CuAAC Protocol Workflow
This diagram outlines the step-by-step process for the CuAAC reaction.
Caption: Step-by-step CuAAC workflow.
Conclusion
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a highly versatile building block for the synthesis of novel pyrazole-containing compounds for drug discovery. The protocols outlined in this application note provide robust and reproducible methods for the functionalization of both the alkyne and methyl ester moieties. By employing these strategies, researchers can efficiently generate diverse chemical libraries for screening and lead optimization, accelerating the discovery of new therapeutic agents. The inherent "drug-like" properties of the pyrazole scaffold, combined with the synthetic flexibility of the alkyne and ester groups, make this an invaluable tool in the modern medicinal chemist's arsenal.
References
- Green Chemistry (RSC Publishing). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
- PubMed. Transition-metal-catalyzed C-H functionalization of pyrazoles.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review.
- The Journal of Organic Chemistry. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.
- Research & Reviews: Journal of Medicinal & Organic Chemistry. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- The Journal of Organic Chemistry. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Kyung Hee University. Transition-metal-catalyzed C-H functionalization of pyrazoles.
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- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Organic Chemistry Portal. Pyrazole synthesis.
- PMC. Bioorthogonal 4H-pyrazole “click” reagents.
- PMC. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- MDPI. Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study.
- Wikipedia. Click chemistry.
- Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery.
- Scilit. Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study.
- PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
- Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.
- MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
- PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- ResearchGate. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands.
- PMC. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- PMC. Ir(iii)/Ag(i)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents.
- ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
- NSF Public Access Repository. Syntheses of Group 5 Amide Amidinates and Their Reactions with Water. Different Reactivities of Nb(V) and Ta(V) Complexes.
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- 6. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Hydrogenation of Pyrazole Propynoates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyrazole Propynoates and their Reduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1][2] The incorporation of a propynoate moiety introduces a versatile functional handle, an alkyne, which can be strategically reduced to either a cis-(Z)-alkene, a trans-(E)-alkene, or a fully saturated alkane. This selective reduction is a critical transformation in the synthesis of complex molecules, as the geometry of the resulting double bond or the presence of a single bond can profoundly influence the biological activity and physicochemical properties of the final compound.[3][4]
This guide provides a comprehensive overview of hydrogenation protocols for the selective reduction of the alkyne in pyrazole propynoates. We will delve into the mechanistic underpinnings of various catalytic systems, offering detailed, field-proven protocols and troubleshooting advice to navigate the challenges of chemoselectivity and stereoselectivity.
Understanding the Substrate: The Pyrazole Propynoate System
The substrate, a pyrazole propynoate, presents unique challenges and opportunities in catalytic hydrogenation. The pyrazole ring, a nitrogen-containing heterocycle, can potentially coordinate to the metal catalyst, influencing its activity and selectivity. Furthermore, the ester group of the propynoate can also interact with the catalyst or be susceptible to reduction under harsh conditions. Therefore, the choice of catalyst and reaction conditions is paramount to achieving the desired selective transformation of the alkyne without affecting these other functional groups.
Part 1: Selective Reduction to cis-(Z)-Alkenes using Lindlar's Catalyst
The syn-addition of hydrogen across the alkyne to yield a cis-alkene is a common and highly valuable transformation in organic synthesis.[5][6][7][8] The catalyst of choice for this transformation is Lindlar's catalyst, a "poisoned" palladium catalyst that exhibits reduced activity, thereby preventing over-reduction to the alkane.[4][7][8][9]
Causality Behind Experimental Choices:
-
Catalyst: Lindlar's catalyst is palladium supported on calcium carbonate (or barium sulfate) and deactivated with a poison, typically lead acetate and quinoline.[4][8][9] The lead "poisons" the most active sites on the palladium surface, reducing its ability to hydrogenate the less reactive alkene product.[8][9] Quinoline acts as a further deactivator, enhancing the selectivity for the alkene.[8][9]
-
Solvent: A variety of solvents can be used, with ethyl acetate, methanol, and ethanol being common choices due to their ability to dissolve the substrate and their inertness under the reaction conditions.
-
Hydrogen Source: Hydrogen gas is the reductant, typically used at or slightly above atmospheric pressure.
-
Temperature: The reaction is usually performed at room temperature to minimize the risk of over-reduction and side reactions.
Experimental Workflow: Lindlar Hydrogenation
Caption: Workflow for Lindlar Hydrogenation.
Detailed Protocol: Synthesis of a cis-(Z)-Pyrazole Acrylate
Materials:
-
Pyrazole propynoate
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a further deactivator)
-
Anhydrous solvent (e.g., ethyl acetate, methanol, or ethanol)
-
Hydrogen gas balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
Preparation of the Reaction Mixture:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole propynoate (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., 10-20 mL per gram of substrate).
-
Carefully add Lindlar's catalyst (5-10 mol% by weight of the substrate) to the solution.
-
If necessary, add a small amount of quinoline (1-2 drops per gram of substrate) to further enhance selectivity.
-
-
Hydrogenation:
-
Purge the flask with an inert gas (N₂ or Ar) for several minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours. Careful monitoring is crucial to prevent over-reduction to the alkane.[5]
-
-
Work-up:
-
Once the starting material is consumed, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude cis-(Z)-pyrazole acrylate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, if necessary, to obtain the pure cis-alkene.
-
Part 2: Selective Reduction to trans-(E)-Alkenes via Dissolving Metal Reduction
The synthesis of trans-alkenes from alkynes requires an anti-addition of hydrogen, which cannot be achieved by catalytic hydrogenation. The method of choice for this transformation is the dissolving metal reduction, typically using sodium or lithium in liquid ammonia.[6][10]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium or lithium metal dissolved in liquid ammonia generates solvated electrons, which are the active reducing species.[6][10]
-
Solvent: Liquid ammonia serves as both the solvent and the proton source (after the initial reduction steps). Its low boiling point (-33 °C) necessitates low-temperature reaction conditions.
-
Proton Source: A proton source, such as an alcohol (e.g., tert-butanol), is often added to protonate the intermediate vinyl anion.
Reaction Pathway: Dissolving Metal Reduction
Caption: Mechanism of Dissolving Metal Reduction.
Detailed Protocol: Synthesis of a trans-(E)-Pyrazole Acrylate
Materials:
-
Pyrazole propynoate
-
Sodium or Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous co-solvent (e.g., THF or diethyl ether)
-
Anhydrous proton source (e.g., tert-butanol)
-
Dry ice/acetone or a cryocooler for maintaining low temperature
-
Inert gas (Nitrogen or Argon)
-
Quenching agent (e.g., ammonium chloride)
Procedure:
-
Setup:
-
Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath or a cryocooler.
-
-
Formation of the Reducing Solution:
-
Condense anhydrous liquid ammonia into the cooled flask.
-
Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
-
Reduction:
-
Dissolve the pyrazole propynoate in a minimal amount of anhydrous co-solvent (THF or ether).
-
Add the solution of the pyrazole propynoate dropwise to the blue sodium/ammonia solution at -78 °C.
-
After the addition is complete, add the anhydrous proton source (e.g., tert-butanol) dropwise.
-
-
Monitoring and Quenching:
-
Stir the reaction at -78 °C until the blue color disappears, indicating the consumption of the solvated electrons.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up:
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure trans-(E)-pyrazole acrylate.
-
Part 3: Complete Reduction to Alkanes using Palladium on Carbon (Pd/C)
For the complete saturation of the alkyne to an alkane, a more active catalyst system is required. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose.[6][11]
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on activated carbon is a standard and highly active heterogeneous catalyst for hydrogenation. The high surface area of the carbon support allows for efficient interaction between the substrate, hydrogen, and the palladium catalyst.
-
Hydrogen Pressure: While the reaction can often be performed at atmospheric pressure, using a slightly elevated pressure of hydrogen (e.g., 50 psi) can accelerate the reaction rate.
-
Solvent: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.
Experimental Workflow: Full Hydrogenation
Caption: Workflow for Complete Hydrogenation to an Alkane.
Detailed Protocol: Synthesis of a Pyrazole Propanoate
Materials:
-
Pyrazole propynoate
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
Preparation of the Reaction Mixture:
-
In a hydrogenation flask, dissolve the pyrazole propynoate (1.0 eq) in the chosen solvent (e.g., 20-30 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.
-
-
Hydrogenation:
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin shaking or stirring at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots of the reaction mixture by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude pyrazole propanoate is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.
-
Part 4: Transfer Hydrogenation as a Milder Alternative
Transfer hydrogenation offers a convenient and often milder alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as 2-propanol or formic acid, transfers hydrogen to the substrate in the presence of a suitable catalyst. Ruthenium(II) complexes bearing pyrazole-phosphine ligands have shown promise in the transfer hydrogenation of alkynes.[12][13]
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium complexes are effective for transfer hydrogenation. The pyrazole-containing ligand can play a role in the catalytic cycle.
-
Hydrogen Donor: 2-propanol is a common and inexpensive hydrogen donor, being oxidized to acetone in the process.
-
Base: A base, such as a metal alkoxide, is often required to facilitate the hydrogen transfer.
Detailed Protocol: Transfer Hydrogenation of a Pyrazole Propynoate
Materials:
-
Pyrazole propynoate
-
Ruthenium catalyst (e.g., a Ru(II)-pyrazole-phosphine complex)
-
Anhydrous 2-propanol (as both solvent and hydrogen donor)
-
Base (e.g., potassium tert-butoxide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyrazole propynoate (1.0 eq) and the ruthenium catalyst (1-5 mol%).
-
Add anhydrous 2-propanol.
-
Add the base (e.g., potassium tert-butoxide, 10-20 mol%).
-
-
Reaction:
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the product by column chromatography on silica gel.
-
Data Summary Table
| Protocol | Catalyst | Reductant/H-Source | Product | Key Features |
| Lindlar Hydrogenation | Lindlar's Catalyst | H₂ (gas) | cis-(Z)-Alkene | Stereoselective syn-addition; requires careful monitoring to avoid over-reduction.[5][6][7][8] |
| Dissolving Metal Reduction | N/A | Na or Li in liq. NH₃ | trans-(E)-Alkene | Stereoselective anti-addition; requires cryogenic conditions.[6][10] |
| Complete Hydrogenation | Pd/C | H₂ (gas) | Alkane | Highly efficient for full saturation; can be run at atmospheric or elevated pressure.[6][11] |
| Transfer Hydrogenation | Ru(II)-pyrazole complex | 2-Propanol | Alkene/Alkane | Milder conditions, avoids pressurized H₂; selectivity can vary.[12][13] |
Troubleshooting and Field-Proven Insights
-
Low Conversion:
-
Catalyst Deactivation: The pyrazole nitrogen might be poisoning the catalyst. Consider using a higher catalyst loading or a different catalyst system. For Pd/C, ensure the catalyst is fresh and active.
-
Insufficient Hydrogen: For gas-phase hydrogenations, ensure a good seal and a positive pressure of hydrogen. For transfer hydrogenation, ensure the hydrogen donor is in sufficient excess and the base is active.
-
-
Over-reduction (in Lindlar Hydrogenation):
-
Catalyst Too Active: The Lindlar catalyst may not be sufficiently "poisoned." Add a small amount of quinoline to further deactivate it.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
-
Chemoselectivity Issues:
-
Reduction of Other Functional Groups: If the ester or other functional groups are being reduced, milder conditions (lower temperature, lower pressure) or a more selective catalyst system may be necessary. For Pd/C hydrogenations where other reducible groups are present, adding a catalyst poison like diphenylsulfide can improve chemoselectivity.[14]
-
-
Incomplete Reaction in Dissolving Metal Reduction:
-
Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
-
Insufficient Reducing Agent: Ensure enough sodium or lithium is used to maintain the blue color for the duration of the reaction.
-
Conclusion
The selective reduction of the alkyne in pyrazole propynoates is a synthetically valuable transformation that can be controlled to yield cis-alkenes, trans-alkenes, or saturated alkanes. The choice of the appropriate hydrogenation protocol is dictated by the desired stereochemical outcome and the overall functionality of the molecule. This guide provides a foundation of reliable protocols and practical insights to enable researchers to successfully perform these critical reactions in their synthetic endeavors.
References
-
Nikonov, G. I., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. [Link]
- Trost, B. M., et al. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society.
- MDPI. (2023). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. MDPI.
- Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Chemistry LibreTexts.
- Georg Thieme Verlag. (2017). Catalytic Reduction of Alkynes and Allenes. Science of Synthesis.
- MDPI. (2018). Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. MDPI.
- Chemistry Steps. (2025). Alkynes to Alkenes. Chemistry Steps.
- Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry.
- ACS Publications. (2012). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews.
- D'yakonov, V. A., et al. (2020).
- D'yakonov, V. A., et al. (2020).
- Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Chemistry LibreTexts.
- Organic Chemistry Portal. (2025). Alkane synthesis by alkyne reduction. Organic Chemistry Portal.
- ChemTalk. (2023).
- Wikipedia. (2023).
- Wikipedia. (2023). Raney nickel. Wikipedia.
- Kao, G. N., et al. (1950). Raney nickel reductions. Part II. Thioindigo, 6: 6'-diethoxythioindigo and thioindoxyl. Proceedings of the Indian Academy of Sciences - Section A.
- Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
- Joe, C. L., et al. (2019). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- de la Cruz, P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2011).
- Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
- Kim, H., et al. (2017). Enantioselective Addition of Pyrazoles to Dienes. PMC - NIH.
- L.S.College, Muzaffarpur. (2020).
- American Chemical Society. (2022).
- MDPI. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI.
- Gotsko, M. D., et al. (2025). Interaction of Acylethynyl Pyrroles and Pyrrolyl Propynoates with Hydrazines: Synthesis of Pyrrolylethynyl Hydrazides and Pyrrol–Pyrazole Ensembles. Russian Journal of Organic Chemistry.
- Organic Syntheses. (1955).
- Gorpinchenko, V. A., et al. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds.
- Bentz, C., et al. (2014). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations.
- MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- ResearchGate. (2025). Interaction of Acylethynyl Pyrroles and Pyrrolyl Propynoates with Hydrazines: Synthesis of Pyrrolylethynyl Hydrazides and Pyrrol–Pyrazole Ensembles.
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- eScholarship. (2022). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
Welcome to the technical support guide for the synthesis of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related compounds. Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-tested advice to help you troubleshoot common issues and optimize your reaction yields.
Introduction: The Synthetic Challenge
The target molecule, methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, is a substituted aryl alkyne. The most direct and powerful method for its synthesis is the Sonogashira cross-coupling reaction .[1][2][3] This reaction forms a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt.[1][4]
While robust, the Sonogashira coupling is sensitive to a variety of parameters. Optimizing the yield requires a nuanced understanding of the catalytic cycle, reagent quality, and potential side reactions. This guide is structured to address the most common questions and challenges encountered during this synthesis.
Visualizing the Synthetic Workflow
The overall process involves the coupling of two key building blocks. The diagram below illustrates the general synthetic pathway.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Q2: Which pyrazole halide should I use: iodide, bromide, or chloride?
The reactivity of the aryl halide is critical for the success of the oxidative addition step. The general reactivity trend is I > OTf > Br >> Cl . [1][5]* 5-Iodo-1-methyl-1H-pyrazole: This is the most reactive and highly recommended starting material. It allows for milder reaction conditions (often room temperature) and generally gives higher yields. [5]* 5-Bromo-1-methyl-1H-pyrazole: This is a viable but less reactive alternative. It typically requires higher temperatures, longer reaction times, or more specialized (and often expensive) phosphine ligands to achieve good conversion. [6]* 5-Chloro-1-methyl-1H-pyrazole: This is generally not recommended for this reaction due to its very low reactivity, which would necessitate harsh conditions and highly active catalyst systems that are often not practical. [7]
Q3: What is the role of the base, and which one should I choose?
The base plays two essential roles:
-
It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. [5]2. It acts as a scavenger for the hydrogen halide (e.g., HI) that is formed as a byproduct during the reaction.
Commonly used bases are amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). [5]Triethylamine is often sufficient and can sometimes be used as the solvent. [1]Inorganic bases like K₂CO₃ can also be used, particularly in specific solvent systems. [8]
Q4: Is the copper co-catalyst always necessary?
No, copper-free Sonogashira reactions are a well-established and often preferred alternative. [7][9]The primary reason to omit the copper co-catalyst is to prevent the formation of a major side product: the homocoupling of the alkyne (in this case, the dimerization of methyl propiolate), also known as Glaser coupling. [1][5]This side reaction is promoted by oxygen in the presence of copper(I). [10]Copper-free conditions may require different ligands or slightly higher temperatures to proceed efficiently.
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
| Question | Probable Cause(s) | Recommended Solution(s) |
| My reaction fails to start, and TLC/LCMS shows only starting materials. | 1. Inactive Catalyst: The Pd(0) catalyst (e.g., Pd(PPh₃)₄) may have degraded due to air or moisture exposure. Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂) may have failed to reduce in situ. [5] 2. Inert Atmosphere Failure: Oxygen can poison the Pd(0) catalyst and promote unwanted side reactions. [5] 3. Reagent Impurity: Impurities in the starting materials or solvent can inhibit catalysis. [5] | 1. Use a fresh batch of catalyst or one stored properly under an inert atmosphere. Consider using a more stable Pd(II) precatalyst. 2. Ensure your reaction setup is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging the solvent with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of an inert gas. [5] 3. Purify starting materials if their quality is uncertain. Use anhydrous, degassed solvents. |
| The reaction starts but stalls before completion. | 1. Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates the catalyst has crashed out of the solution. [5]This can be caused by high temperatures or incompatible solvents. 2. Insufficient Base: The reaction generates acid (HX). If the base is consumed, the reaction medium becomes acidic, which can deactivate the catalyst and protonate the acetylide. | 1. Lower the reaction temperature. If using a bromo-pyrazole, a more robust ligand may be needed to stabilize the palladium complex. 2. Ensure an adequate excess of base is used (typically 2-4 equivalents). [9] |
| I'm using 5-bromo-1-methyl-pyrazole and getting very low conversion. | 1. Low Reactivity: As discussed, aryl bromides are significantly less reactive than iodides. [1]The chosen conditions may not be forceful enough. | 1. Switch to 5-iodo-1-methyl-pyrazole. This is the most effective solution. 2. Modify Reaction Conditions: Increase the reaction temperature (e.g., to 50-80 °C). 3. Change Catalyst/Ligand: Use a more active catalyst system, such as one with a more electron-rich, bulky phosphine ligand like P(t-Bu)₃. [6] |
Problem Area 2: Significant Impurity Formation
| Question | Probable Cause(s) | Recommended Solution(s) |
| I see a significant amount of a symmetrical dimer of my alkyne (dimethyl 2,4-hexadiynedioate). | Glaser Homocoupling: This is the primary side reaction, caused by the oxidative dimerization of the terminal alkyne. It is strongly promoted by the presence of both copper(I) and oxygen. [5][10] | 1. Rigorous Degassing: The most critical step is to completely exclude oxygen from the reaction. [10] 2. Run a Copper-Free Reaction: Omitting the copper(I) salt is a highly effective way to prevent Glaser coupling. [5][9]This may require adjusting other parameters (e.g., slightly higher temperature) to maintain a good reaction rate. |
| My starting pyrazole is being consumed, but I'm getting a dehalogenated byproduct (1-methyl-1H-pyrazole). | Proto-dehalogenation: This side reaction can occur under certain conditions, where the aryl halide is reduced instead of coupled. It can be promoted by impurities or specific solvent/base combinations. | 1. Check the purity of your reagents and solvent. 2. Screen different bases. Sometimes, a weaker, non-nucleophilic base can mitigate this issue. 3. Ensure the alkyne is present and active; if the coupling partner is not available, side reactions are more likely. |
| My final product appears to have been hydrolyzed during workup. | Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially with prolonged exposure or heating. | 1. Perform the aqueous workup under neutral or mildly acidic conditions. Use a saturated solution of NH₄Cl to quench the reaction rather than strong acids. 2. Avoid prolonged heating during workup and purification steps. Minimize the amount of water used in extraction if possible. |
Recommended Experimental Protocol
This protocol is a generalized starting point for a copper-free Sonogashira coupling, designed to minimize homocoupling byproducts.
Reagents & Materials:
-
5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Methyl propiolate (1.2 equiv) [11]* PdCl₂(PPh₃)₂ (0.03 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under a positive pressure of argon, add 5-iodo-1-methyl-1H-pyrazole (1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the pyrazole) followed by triethylamine (3.0 equiv).
-
Degassing: Subject the mixture to one more cycle of vacuum/argon backfill to ensure an inert atmosphere.
-
Alkyne Addition: Add methyl propiolate (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LCMS. If the reaction is slow, it can be gently heated to 40-50 °C. Typical reaction times are 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.
Troubleshooting the Protocol: A Decision Tree
Caption: A decision tree for troubleshooting common reaction outcomes.
References
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]
-
ACS Publications. Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Available at: [Link]
-
ETH Zurich Research Collection. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
- Google Patents. CN102320962B - Method for catalytic synthesis of methyl propionate.
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]
-
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]
-
ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
YouTube. Sonogashira coupling. Available at: [Link]
-
DSpace@MIT. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Available at: [Link]
-
PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available at: [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
PMC. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]
-
ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Available at: [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.kaust.edu.sa]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Methyl propiolate, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
preventing polymerization of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate during storage
Technical Support Center: Stability & Storage Protocol Subject: Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate Ticket ID: CHEM-STAB-8821 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are encountering stability issues with Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate . This compound is a "push-pull" conjugated system: the electron-rich pyrazole ring pushes electron density toward the electron-withdrawing alkyne-ester tail.[1] This polarization makes the triple bond highly susceptible to Michael additions (nucleophilic attack) and thermal polymerization , particularly if trace transition metals remain from synthesis.[2]
This guide provides a self-validating storage protocol designed to arrest these degradation pathways.
Module 1: The Stability Profile (Root Cause Analysis)
To prevent polymerization, you must understand the three specific failure modes of this molecule:
-
Trace Metal Catalysis (The Hidden Killer): This compound is almost exclusively synthesized via Sonogashira coupling .[2] Residual Palladium (Pd) or Copper (Cu) from the catalyst system will coordinate to the alkyne, lowering the activation energy for polymerization. If you do not scavenge metals to <10 ppm, the compound will degrade even at -20°C.[1]
-
Michael Acceptor Reactivity: The alkyne is an electrophile.[1][2] Trace moisture (hydrolysis) or trace bases (amines from the coupling reaction) will trigger a chain reaction, leading to viscous yellow/brown oligomers.[2]
-
Concentration-Dependent Oligomerization: In its neat oil or amorphous solid state, the molecules are packed closely, facilitating intermolecular [2+2] cycloadditions.[1][2]
Module 2: Storage Protocol (The "How-To")
Step 1: Pre-Storage Purification (Mandatory)
Do not store crude material.[1][2] The following workflow ensures the removal of polymerization initiators.
Figure 1: Critical purification workflow to remove catalytic initiators before long-term storage.
Step 2: Physical Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Kinetic arrest of thermal polymerization.[1] |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen, preventing oxygen-induced radical formation.[1][2] |
| Container | Amber Glass | Blocks UV light (290–400 nm), which can photo-excite the conjugated system and trigger dimerization.[2] |
| Phase | Crystalline Solid | If the compound is an oil, attempt to crystallize it using Hexanes/EtOAc.[2] The crystal lattice restricts molecular motion, physically preventing polymerization.[2] |
Module 3: Troubleshooting & FAQs
Q1: The compound has turned from off-white to yellow/orange. Is it ruined?
-
Diagnosis: This indicates the formation of conjugated oligomers (oligopyrazoles).[2]
-
Action: Perform 1H NMR . Look for broadening of the pyrazole peaks or the disappearance of the distinct alkyne carbon signals.[2]
-
Recovery: If purity is >90%, filter through a short plug of silica gel using 10% EtOAc/Hexanes.[2] The oligomers are highly polar and will stick to the silica, while the monomer elutes.[2]
Q2: Can I add stabilizers like BHT?
-
Recommendation: Use with caution. BHT (butylated hydroxytoluene) is a radical scavenger.[2] It is effective (0.1% w/w) but may interfere with subsequent biological assays or sensitive catalytic steps.[2]
-
Alternative: If the next step is a "Click" reaction (CuAAC), BHT is generally safe.[2] If the next step involves radical chemistry, do not add BHT.[1][2]
Q3: My compound is a viscous oil and won't crystallize. How do I store it?
-
Risk: Neat oils allow high molecular mobility, accelerating polymerization.[1][2]
-
Solution: Store as a frozen solution . Dissolve the compound in Benzene or 1,4-Dioxane (stable, high freezing points) and freeze the entire solution at -20°C. This dilutes the molecules, preventing them from reacting with each other.[2]
Module 4: Advanced Mechanism (The "Why")
The instability stems from the Michael Acceptor nature of the alkyne.[2] The mechanism below illustrates why trace nucleophiles (Nu-) must be excluded.
Figure 2: Polymerization cascade triggered by nucleophilic impurities.[1]
References
-
Sonogashira Coupling Workup & Metal Removal
-
Stability of Alkynyl Esters (Methyl Propiolate Derivatives)
-
General Handling of Michael Acceptors
-
Stabilization via Alkyne Functionalization
Sources
resolving hydrolysis issues with methyl ester groups in pyrazole compounds
Topic: Resolving Hydrolysis & Instability of Methyl Ester Groups in Pyrazole Compounds Status: Active Guide Version: 2.4 (Current)
Introduction: The Pyrazole Paradox
From the Desk of the Senior Application Scientist
If you are reading this, you have likely encountered the "vanishing ester" phenomenon. You set up a routine N-alkylation or substitution reaction on a pyrazole core, and your LCMS shows the corresponding carboxylic acid (
The Science: Pyrazole rings are π-excessive (electron-rich) but can act as electron-withdrawing groups (EWG) depending on the position of the ester. A methyl ester at the C3 or C5 position is electronically coupled to the ring nitrogens. When you introduce a base to deprotonate the pyrazole NH (
This guide provides the protocols to bypass these thermodynamic traps.
Diagnostic Matrix: Why is my Ester Disappearing?
Before changing your route, identify the specific failure mode using this diagnostic table.[1]
| Symptom (LCMS/NMR) | Diagnosis | Root Cause | Immediate Fix |
| Mass - 14 Da (Carboxylic Acid) | Saponification | Hydroxide attack. Likely caused by wet hygroscopic solvents (DMF, DMSO) + Base.[1] | Switch to anhydrous MeCN. Add 3Å molecular sieves. |
| Mass + 14 Da (Ethyl Ester) | Transesterification | Solvent attack. You used Ethanol as a solvent with a basic catalyst. | Switch to aprotic solvents (DMF, THF, DCM).[1] |
| Mass + 56 Da (t-Butyl Ester) | Transesterification | You used | Switch to non-nucleophilic bases ( |
| Low Yield / SM Remaining | Base Mismatch | Base was too weak to deprotonate pyrazole, or ester hydrolysis outcompeted alkylation.[1] | Use Protocol A (Cesium Effect) below. |
Visualizing the Failure Mode
The following diagram illustrates the competing pathways. Your goal is to favor Path A (Alkylation) while suppressing Path B (Hydrolysis).[1]
Figure 1: Mechanistic divergence between desired N-alkylation and unwanted ester hydrolysis.
Validated Synthetic Protocols
Protocol A: The "Cesium Effect" (Gold Standard)
Context: Sodium Hydride (NaH) is often too aggressive and can contain traces of NaOH. Cesium Carbonate (
Reagents:
-
Substrate: Pyrazole Methyl Ester (1.0 eq)[1]
-
Base:
(1.5 - 2.0 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (stored over sieves).[1]
-
Electrophile: Alkyl Halide (1.1 eq).[1]
Step-by-Step:
-
Drying: Flame-dry your glassware. Water is the enemy.
-
Solvation: Dissolve the pyrazole in MeCN (0.2 M). Note: MeCN is preferred over DMF for easier workup and lower hygroscopicity.
-
Activation: Add
. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the alkyl halide dropwise.
-
Monitoring: Stir at RT. Heat to 50°C only if no reaction occurs after 2 hours.
-
Checkpoint: If LCMS shows hydrolysis starting, lower the temperature and add more electrophile.[1]
-
-
Workup: Filter off the solids (
). Concentrate the filtrate. This avoids an aqueous extraction that could hydrolyze the ester if the pH drifts.
Protocol B: Acid-Catalyzed Alkylation (The "Ester-Safe" Route)
Context: If your ester is extremely labile to base, switch to acid catalysis.[1] This method uses trichloroacetimidates as alkylating agents and is completely base-free [3][4].
Reagents:
-
Catalyst: Camphorsulfonic Acid (CSA) (0.2 eq) or TMSOTf (catalytic).[1]
-
Reagent: Alkyl Trichloroacetimidate (1.2 eq).[1]
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step:
-
Dissolve pyrazole ester and alkyl trichloroacetimidate in DCM.
-
Add CSA catalyst at 0°C.
-
Warm to RT and stir for 4–12 hours.
-
Mechanism: The acid activates the imidate, creating a carbocation-like species that the pyrazole attacks.[1] The ester remains untouched because no nucleophilic hydroxide is present.
Frequently Asked Questions (FAQ)
Q1: Can I just use a bulkier ester to stop hydrolysis?
A: Yes. This is a classic steric shielding strategy.
-
Methyl Ester: High risk. The carbonyl carbon is exposed.[2]
-
Ethyl Ester: Moderate risk.
-
t-Butyl Ester: Low risk. The bulky t-butyl group blocks the trajectory of the incoming nucleophile (hydroxide/water) [5].
-
Recommendation: If you are early in the SAR (Structure-Activity Relationship) process, switch to a t-butyl ester .[1] It is stable to basic alkylation conditions (NaH/DMF) but can be removed later with TFA (acidic conditions).[1]
Q2: Why is my pyrazole methyl ester hydrolyzing in biological assays (plasma)?
A: This is enzymatic, not chemical.[1] Methyl esters are prime substrates for Carboxylesterases (hCE1 and hCE2) found in liver and plasma. Pyrazoles often fit into the active site of these enzymes.
-
Fix: If you need the ester as a prodrug, increase steric bulk (e.g., isopropyl ester) or change the electronics (e.g., add an ortho-substituent on the phenyl ring attached to the pyrazole) to disrupt enzyme binding [6].[1]
Q3: How do I control N1 vs. N2 regioselectivity without losing the ester?
A: Regioselectivity is governed by sterics and thermodynamics.
-
Sterics: Alkylation usually occurs at the less hindered nitrogen.[3]
-
Solvent Control:
Decision Logic for Experimental Design
Use this workflow to select the correct protocol for your specific molecule.
Figure 2: Decision tree for selecting the optimal alkylation condition based on substrate sensitivity.
References
-
Cesium Carbonate Promoted Direct N-Alkylation. ResearchGate. (2025). Highlights the chemoselectivity of Cs2CO3 in preventing over-alkylation and side reactions.
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. (2025).[3] detailed guide on solvent effects and base choice for regioselectivity.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI / Molecules. (2022). Describes the base-free method using CSA to avoid ester hydrolysis.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. (2022). Further validation of the acid-catalyzed route for sensitive substrates.
-
Effects of steric hindrance and electron density of ester prodrugs. PubMed. (2021).[4] Explains the mechanistic basis for using bulky esters to prevent enzymatic and chemical hydrolysis.
-
Quantitative structure-metabolism relationships: steric and nonsteric effects.PubMed. (1999).
) predict hydrolysis rates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Pyrazole-Substituted Alkynes in Cycloaddition Reactions
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and materials scientists who are encountering challenges with the reactivity of pyrazole-substituted alkynes in cycloaddition reactions. The unique electronic nature of the pyrazole ring can significantly influence the reactivity of an adjacent alkyne, often leading to sluggish or incomplete reactions. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you successfully navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My [3+2] cycloaddition reaction with a pyrazole-substituted alkyne is extremely slow or failing completely. What are the likely causes?
A1: The diminished reactivity of pyrazole-substituted alkynes in cycloadditions is a common issue stemming primarily from the electronic properties of the pyrazole ring. Pyrazole is a π-excessive aromatic heterocycle, meaning it is electron-rich.[1][2][3] This has a significant deactivating effect on an adjacent alkyne for cycloaddition reactions that proceed via a standard electron-demand mechanism (i.e., reaction with an electron-rich dipole like an azide).
Core Scientific Reasons for Low Reactivity:
-
Electron-Donating Character: The pyrazole ring acts as an electron-donating group, increasing the electron density of the alkyne. This raises the energy of the alkyne's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a standard azide-alkyne cycloaddition, a lower LUMO energy on the alkyne is required for efficient reaction with the azide's HOMO.
-
Steric Hindrance: Depending on the substitution pattern on the pyrazole ring and the position of the alkyne, steric bulk can hinder the approach of the reacting partner.[4][5] While often a secondary effect compared to electronics, it can become significant with bulky substituents ortho to the alkyne linkage.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address the low reactivity of your pyrazole-substituted alkyne.
Caption: Troubleshooting decision workflow for low reactivity.
Q2: I'm performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with my pyrazole-alkyne, but the yield is poor. How can I optimize this?
A2: Even with catalysis, the electron-rich nature of the pyrazole-alkyne can be detrimental. In CuAAC, the copper(I) catalyst first forms a copper acetylide intermediate. The subsequent step, the reaction with the azide, is the crucial cycloaddition. Poor yields can result from inefficient catalyst turnover or a slow cycloaddition step.
Optimization Strategies for CuAAC:
| Strategy | Rationale | Key Considerations |
| Ligand Selection | Ligands stabilize the Cu(I) oxidation state and accelerate the catalytic cycle. For sterically hindered or electronically challenging substrates, the right ligand is critical. | Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice. For challenging reactions, bathophenanthroline disulfonate (BPS) or polydentate ligands can be more effective.[5] |
| Copper Source & Reducing Agent | The active catalyst is Cu(I). Using a Cu(II) source (e.g., CuSO₄) requires an in-situ reducing agent. Incomplete reduction leads to low catalyst concentration. | Common reducing agents include sodium ascorbate. Ensure it is fresh and used in slight excess. Alternatively, using a direct Cu(I) source like CuI or [Cu(MeCN)₄]PF₆ can be more efficient. |
| Solvent System | The solvent must solubilize all components and not interfere with the catalyst. | Mixtures of water with t-butanol, DMF, or DMSO are common. For sensitive substrates, purely organic conditions (e.g., THF, toluene) with a soluble Cu(I) source and ligand may be superior.[6] |
| Temperature | While many CuAAC reactions are run at room temperature, sluggish reactions can benefit from gentle heating. | Monitor for potential side reactions or degradation at elevated temperatures. A modest increase to 40-60 °C is often a good starting point.[5] |
Experimental Protocol: Optimized CuAAC for Electron-Rich Alkynes
-
Preparation: In a clean vial, dissolve the pyrazole-substituted alkyne (1.0 equiv) and the azide partner (1.1 equiv) in a suitable solvent mixture (e.g., THF/H₂O 4:1).
-
Catalyst Premix: In a separate vial, prepare the catalyst solution. Add CuSO₄·5H₂O (0.05 equiv) and TBTA (0.05 equiv) to the solvent. Add a freshly prepared solution of sodium ascorbate (0.1 equiv) and vortex until the blue color disappears, indicating the formation of Cu(I).
-
Reaction Initiation: Add the catalyst premix to the substrate solution.
-
Reaction Conditions: Stir the reaction mixture at 45 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, an additional portion of the catalyst premix (0.025 equiv) can be added.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q3: My pyrazole-alkyne is part of a sensitive biological molecule, and I need to avoid copper catalysis. What are my best options?
A3: For biological applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the premier choice.[7][8] This method avoids catalysts by using a highly strained cyclooctyne, where the release of ring strain provides the driving force for the reaction.
Implementing SPAAC with Pyrazole-Containing Molecules:
The strategy here shifts from activating the pyrazole-alkyne to using a highly reactive azide partner and a "spring-loaded" alkyne. Instead of a pyrazole-alkyne, you would synthesize a pyrazole-azide and react it with a strained alkyne like dibenzocyclooctyne (DIBO), bicyclo[6.1.0]non-4-yne (BCN), or azadibenzocyclooctyne (ADIBO).[8][9]
Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: Conceptual workflow for SPAAC.
Key Advantages of SPAAC in this Context:
-
Biocompatibility: The reaction is catalyst-free and can be performed in aqueous buffers and even in living systems.[7]
-
Fast Kinetics: The reaction rates of modern cyclooctynes are significantly higher than uncatalyzed cycloadditions.[9]
Consideration: The synthesis of the strained cyclooctyne partner can be complex. However, many derivatives are commercially available.
Q4: Can I modulate the electronic properties of the pyrazole ring itself to enhance the alkyne's reactivity?
A4: Yes, this is an excellent and often overlooked strategy. Modifying the pyrazole ring with electron-withdrawing groups (EWGs) can counteract its inherent electron-donating nature, making the adjacent alkyne more electron-deficient and thus more reactive in standard cycloadditions.
Electronic Tuning Strategies:
| Position of EWG | Example EWG | Expected Impact on Reactivity |
| N1-position | -SO₂R (sulfonyl), -COR (acyl) | Strong activation. The nitrogen lone pair is delocalized into the EWG, reducing its donation to the ring and the alkyne. |
| C4-position | -NO₂ (nitro), -CN (cyano), -CF₃ | Moderate activation. Inductively withdraws electron density from the ring system. |
| C3/C5-positions | -Br, -Cl (halogens) | Mild activation through inductive effects. |
Comparative Reactivity (Qualitative):
-
Most Reactive: N1-Sulfonyl-pyrazole-alkyne
-
Intermediate: C4-Nitro-pyrazole-alkyne
-
Least Reactive: Unsubstituted Pyrazole-alkyne
This approach requires re-synthesis of the pyrazole-alkyne starting material but can provide a fundamentally more reactive dipolarophile, potentially avoiding the need for harsh conditions or complex catalytic systems. The introduction of EWGs has been shown to accelerate cycloadditions with electron-deficient alkynes.[10][11]
References
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing).
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC.
- Bifunctional Lewis Base-Catalyzed (3 + 2) Cycloadditions of Pyrazolone-Derived MBH Carbonates with Arynes | Organic Letters - ACS Publications.
- Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- A Strain-Promoted [3 + 2] Azide-Alkyne ... - ACS Publications - datapdf.com.
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog.
- 1,3Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water | Request PDF - ResearchGate.
- Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC - PubMed Central.
- (a) An illustration of strained-promoted alkyne–azide cycloaddition;... - ResearchGate.
- Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning.
- BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes - Beilstein Journals.
- Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water | ACS Omega.
- Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - MDPI.
- Transition metal-mediated cycloaddition reactions of alkynes in organic synthesis | Chemical Reviews - ACS Publications.
- Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes - Semantic Scholar.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
- 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | Request PDF - ResearchGate.
- impact of steric hindrance on azide-alkyne cycloaddition - Benchchem.
- Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4 - PubMed.
- Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC - NIH.
- Organic Letters Ahead of Print - ACS Publications.
- Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands - ResearchGate.
- Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage - Organic Chemistry Portal.
- Expanding available pyrazole substitution patterns by sydnone cycloaddition reactions | Request PDF - ResearchGate.
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- 8. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 9. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Interpretation Guide: Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
[1]
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Regiochemical Assignment & Purity Profiling[1]
Executive Summary: The Regioselectivity Challenge
In the synthesis of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (hereafter referred to as Target 5-yl ), the primary analytical challenge is not merely signal assignment, but the definitive distinction between the target 1,5-disubstituted pyrazole and its thermodynamically stable regioisomer, methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate (hereafter Isomer 3-yl ).[1]
Cyclization reactions involving methylhydrazines and alkynyl/diketone precursors often yield mixtures of these isomers. Standard 1H NMR integration can quantify the ratio, but Nuclear Overhauser Effect (NOE) spectroscopy is required for absolute structural confirmation.[1] This guide provides a comparative framework to validate the Target 5-yl structure against its common isomer.
Comparative Analysis: Target vs. Alternative Isomer
The following table contrasts the expected spectral features of the target molecule against its regioisomer. The critical differentiator is the spatial relationship between the N-methyl group and the aromatic ring protons.
Table 1: Diagnostic NMR Markers (400 MHz, CDCl₃)[1][2]
| Feature | Target 5-yl (1,5-Disubstituted) | Isomer 3-yl (1,3-Disubstituted) | Differentiation Logic |
| N-Methyl Shift | N-Me at position 1 is often deshielded in the 5-yl isomer due to the adjacent alkyne/ester cone.[1] | ||
| Aromatic H-4 | H-4 is present in both, but chemical environment differs slightly.[1] | ||
| Aromatic H-3 vs H-5 | H-3: | H-5: | Ambiguous: Chemical shifts often overlap.[1] Do not rely solely on 1D shifts. |
| Coupling ( | Ineffective: Both isomers exhibit typical pyrazole vicinal coupling.[1] | ||
| Critical NOE | NOE: N-Me | NOE: N-Me | Definitive: In Isomer 3-yl, N-Me is adjacent to H-5.[1][2] In Target 5-yl, N-Me is adjacent to the substituent.[1] |
Expert Insight: The presence of a strong NOE correlation between the N-methyl singlet and the most deshielded aromatic doublet (H-5) is the "kiss of death" for the Target 5-yl structure; it confirms the unwanted 3-yl isomer.
Detailed Structural Assignment (Target 5-yl)
Predicted Chemical Shift Data
Solvent: Chloroform-d (CDCl₃) | Ref: TMS (0.00 ppm)[1]
- 3.82 ppm (3H, s, O-C_H_3): The methyl ester protons.[1] Typically sharp singlet.
-
4.05 ppm (3H, s, N-C_H_3): The pyrazole N-methyl.[1] Deshielded by the nitrogen lone pair and the orthogonal
-system of the adjacent alkyne. -
6.85 ppm (1H, d,
Hz, Pyrazole H-4): The proton beta to the nitrogen.[1] Shielded relative to H-3. -
7.55 ppm (1H, d,
Hz, Pyrazole H-3): The proton alpha to the imine-like nitrogen (N-2).[1] Deshielded.
Mechanistic Validation Logic
The following diagram illustrates the decision matrix for assigning the regiochemistry based on NOE data.
Figure 1: Decision tree for distinguishing 1,3- vs 1,5-disubstituted pyrazoles via NOE spectroscopy.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol. This workflow includes a "self-check" step to verify sample integrity.
Materials
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).[1] Note: DMSO-d6 may cause peak broadening due to viscosity but is acceptable if solubility is an issue.[1]
-
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the solid completely. Filter through a cotton plug if any turbidity remains (particulates cause line broadening).[1]
-
Self-Check: Verify the lock signal is stable and shimming results in a TMS linewidth < 0.5 Hz.
-
-
Acquisition (Standard 1H):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1):
5 seconds. Crucial: The quaternary carbons of the alkyne and the isolated protons on the pyrazole ring have long T1 relaxation times. Short D1 will distort integration ratios. -
Scans: 16–64 scans.
-
-
Acquisition (1D NOE Difference):
-
Target: Select the N-methyl singlet (~4.0 ppm).
-
Mixing Time: 500–800 ms.
-
Off-Resonance: Set control irradiation at a blank region (e.g., -2.0 ppm).
-
Interpretation: Subtract the "On-Resonance" FID from the "Off-Resonance" FID. Positive peaks indicate spatial proximity.
-
-
Data Processing:
References
-
Elguero, J., et al. (2008).[1][3] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 13(12), 3246-3263.[1] Link
-
Limbach, H. H., et al. (2008).[1][3] "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry, 46, 697–700.[1][3] Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments). Link
-
Jeol Ltd. (2023).[1] "Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected." Jeol Application Notes. Link
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole Prop-2-ynoates
For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural elucidation. The pyrazole nucleus is a cornerstone in the design of a vast array of pharmacologically active agents. When functionalized with a prop-2-ynoate moiety, these scaffolds present unique and interesting fragmentation behaviors under electron ionization (EI). This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of pyrazole prop-2-ynoates, grounded in established mechanistic principles and supported by experimental data from analogous structures.
The Decisive Interplay of Pyrazole, Ester, and Alkyne Moieties in Fragmentation
The fragmentation of pyrazole prop-2-ynoates in an EI mass spectrometer is not merely the sum of its parts but a competitive process dictated by the relative stabilities of the resulting fragment ions. The initial ionization event, the removal of an electron to form the molecular ion (M+•), can occur at several sites: the lone pair electrons on the pyrazole nitrogens, the non-bonding electrons of the ester's carbonyl oxygen, or the π-system of the alkyne. The subsequent fragmentation pathways are a direct consequence of where the radical cation is initially localized and the energetic favorability of various bond cleavages and rearrangements.
We will explore the fragmentation patterns by considering the influence of the substitution position of the prop-2-ynoate group on the pyrazole ring, specifically comparing N-substituted, C3/5-substituted, and C4-substituted isomers.
Fragmentation Pathways of N-Substituted Pyrazole Prop-2-ynoates
In N-substituted pyrazole prop-2-ynoates, the initial fragmentation is often dictated by the stability of the pyrazole ring and the lability of the N-substituent.
Key Fragmentation Pathways:
-
Loss of the Propargyl Radical: A primary and often significant fragmentation is the cleavage of the N-C bond, leading to the loss of the propargyl radical (•CH₂C≡CH) and the formation of a stable pyrazole cation.
-
Formation of the Propargyl Cation: Concurrently, cleavage can result in the formation of the resonance-stabilized propargyl cation at m/z 39. This is a hallmark of terminal alkynes and is expected to be a prominent peak.[1]
-
Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, primarily through the loss of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[2] The loss of HCN is a common feature in the mass spectra of many nitrogen-containing heterocyclic compounds.[3]
-
Ester-Mediated Fragmentations: Cleavage adjacent to the carbonyl group (α-cleavage) can lead to the loss of the propargyloxy radical (•OCH₂C≡CH) or the formation of a pyrazole-carbonyl cation.
Comparative Analysis of C-Substituted Pyrazole Prop-2-ynoates
When the prop-2-ynoate group is attached to a carbon atom of the pyrazole ring (C3, C4, or C5), the fragmentation patterns become more complex due to the interplay between the ester functionality and the heterocyclic ring.
C3/C5-Substituted Pyrazole Prop-2-ynoates
The fragmentation of C3 or C5 substituted isomers is expected to be similar due to the tautomeric nature of N-unsubstituted pyrazoles.
Dominant Fragmentation Pathways:
-
α-Cleavage of the Ester: The most prominent fragmentation is often the cleavage of the bond between the carbonyl carbon and the propargyloxy group, leading to the loss of a propargyloxy radical and the formation of a stable pyrazoloyl cation. This type of fragmentation is characteristic of esters.[4]
-
Loss of Carbon Monoxide (CO): Following the initial α-cleavage, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide, a common pathway for carbonyl-containing ions.
-
Formation of the Propargyl Cation: As with the N-substituted isomers, the formation of the propargyl cation at m/z 39 is a highly probable event.[1]
-
Pyrazole Ring Cleavage: The characteristic loss of HCN and N₂ from the pyrazole ring will also contribute to the overall spectrum.[2]
C4-Substituted Pyrazole Prop-2-ynoates
The fragmentation of C4-substituted isomers will exhibit some differences due to the symmetry of the substitution pattern.
Anticipated Fragmentation Differences:
-
The relative intensities of the fragments resulting from ring cleavage may differ compared to the C3/C5 isomers due to the different bond arrangements and stabilities of the resulting radical cations.
-
The initial α-cleavage of the ester group and the formation of the propargyl cation are still expected to be major fragmentation pathways.
Summary of Key Fragment Ions
| Fragment Ion | m/z | Origin and Significance | Expected in Isomers |
| [M - •CH₂C≡CH]+ | M - 39 | Loss of the propargyl radical from N-substituted isomers. | N-substituted |
| Propargyl Cation | 39 | Resonance-stabilized cation from the propargyl group. | All isomers |
| [M - •OCH₂C≡CH]+ | M - 55 | α-cleavage of the ester, loss of the propargyloxy radical. | C-substituted |
| [M - HCN]+• | M - 27 | Characteristic loss from the pyrazole ring. | All isomers |
| [M - N₂]+• | M - 28 | Characteristic loss from the pyrazole ring. | All isomers |
| [Pyrazoloyl Cation - CO]+ | (Varies) | Subsequent fragmentation of the acylium ion. | C-substituted |
Proposed Fragmentation Mechanisms
To visually represent these competing pathways, the following diagrams illustrate the key fragmentation steps for a representative N-substituted and C-substituted pyrazole prop-2-ynoate.
Figure 1. Proposed fragmentation pathways for an N-substituted pyrazole prop-2-ynoate.
Figure 2. Proposed fragmentation pathways for a C-substituted pyrazole prop-2-ynoate.
Experimental Protocol: GC-MS Analysis
To empirically determine the fragmentation patterns of pyrazole prop-2-ynoates, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the method of choice.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the synthesized pyrazole prop-2-ynoate isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
-
Rationale Behind Experimental Choices:
-
Electron Ionization (70 eV): This standard ionization energy provides sufficient energy to induce fragmentation and generate reproducible mass spectra that are comparable to library databases.
-
GC Separation: Gas chromatography is essential for separating isomers and any potential impurities prior to mass analysis, ensuring that the resulting mass spectrum is from a single, pure compound.[1]
-
Non-polar/Medium-polarity Column: This choice of stationary phase is generally suitable for a wide range of organic molecules, including the moderately polar pyrazole prop-2-ynoates.
Conclusion
The mass spectrometric fragmentation of pyrazole prop-2-ynoates is a multifaceted process governed by the inherent chemical properties of the pyrazole ring, the ester linkage, and the terminal alkyne. By understanding the fundamental fragmentation mechanisms of these individual moieties, researchers can predict and interpret the mass spectra of novel pyrazole prop-2-ynoate derivatives. The key diagnostic fragments, including the propargyl cation at m/z 39, the pyrazoloyl cation from C-substituted isomers, and the characteristic losses of HCN and N₂ from the pyrazole ring, provide a powerful toolkit for the structural confirmation of these important heterocyclic compounds. This guide serves as a foundational reference for scientists working in the field, enabling more efficient and accurate characterization of newly synthesized molecules.
References
-
JoVE. Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(11), 1549-1558.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Asif, N., et al. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 29(5), 485-489.
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ACS Publications. (1966). Mass Spectra of Aromatic Esters. Analytical Chemistry, 38(11), 1541-1546. [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Frizzo, C. P., et al. (2022). Fragmentation of the [M − NO 2 ] + of methyl-1-nitropyrazoles... Molecules, 27(18), 5963.
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9570-9579. [Link]
-
PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-(trifluoromethyl)-, ethyl ester. National Center for Biotechnology Information. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
ResearchGate. (2014). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules 2022, 27(18), 5913; [Link]
Sources
IR spectroscopy characteristic peaks for methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
Introduction: Deciphering Molecular Structure Through Vibration
Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral fingerprint. This guide provides a comprehensive analysis of the characteristic IR absorption peaks for methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate , a molecule featuring a confluence of important functional groups: an α,β-alkynoate (a conjugated ester and an internal alkyne) and an N-substituted pyrazole ring.
For researchers in drug development and synthetic chemistry, confirming the structure of such a molecule is a critical step. This guide, written from the perspective of a senior application scientist, will not only predict the spectral features of the title compound but also compare them with related structures to provide a robust framework for spectral interpretation. We will delve into the causal electronic effects that influence peak positions and present a validated experimental protocol for acquiring high-quality data.
Predicted IR Absorption Profile: A Functional Group Analysis
The structure of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate presents a fascinating case for IR analysis. The conjugation of the ester's carbonyl group with the carbon-carbon triple bond, which is in turn connected to the aromatic pyrazole ring, creates a fully conjugated system that significantly influences the vibrational frequencies of the involved bonds.
dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];
// Define nodes with atomic labels and positions N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.4,-1.2!"]; C4 [label="C", pos="0.6,-1.0!"]; C5 [label="C", pos="0.8,0!"]; H4 [label="H", pos="1.2,-1.7!"]; H3 [label="H", pos="-0.7,-2.0!"]; Me_N1 [label="CH3", pos="0.2,1.7!"];
C6 [label="C", pos="1.8,0.5!"]; C7 [label="C", pos="2.6,0.9!"]; C8 [label="O", pos="3.4,1.3!"]; O_Me [label="O", pos="4.2,0.5!"]; Me_O [label="CH3", pos="5.2,0.8!"]; O_C8 [label="O", pos="3.2,2.3!"];
// Draw bonds edge [style=solid]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- H4; C3 -- H3; N1 -- Me_N1; C5 -- C6;
// Triple bond C6 -- C7 [style=solid]; node [shape=plaintext, label=""] at_67_1; node [shape=plaintext, label=""] at_67_2; at_67_1 [pos="2.2,0.6!"]; at_67_2 [pos="2.2,0.8!"]; C6 -- at_67_1 [style=invis]; at_67_1 -- C7 [style=invis]; C6 -- at_67_2 [style=invis]; at_67_2 -- C7 [style=invis]; edge [style=solid, constraint=false]; at_67_1 -- at_67_2;
// Carbonyl group C7 -- C8; C8 -- O_C8; C8 -- O_Me; O_Me -- Me_O;
// Double bonds in pyrazole ring edge [style=double]; N1 -- C5; N2 -- C3; } Figure 1: Structure of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.
Below is a summary of the predicted characteristic absorption bands, their origins, and the reasoning behind their expected positions.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale for Peak Position |
| ~3120-3080 | Aromatic C-H Stretch (Pyrazole Ring) | Medium to Weak | sp² C-H bonds absorb at higher frequencies than sp³ C-H bonds.[1] |
| ~2960-2850 | Aliphatic C-H Stretch (Methyl groups) | Medium | Characteristic stretching vibrations for methyl (CH₃) groups.[2][3] |
| ~2230-2210 | Alkyne C≡C Stretch | Medium to Weak | The typical range for C≡C stretching is 2260-2100 cm⁻¹.[2][3] Conjugation with the carbonyl and pyrazole ring lowers the bond order slightly, shifting the absorption to a lower wavenumber. The asymmetry of the internal alkyne should allow for a detectable, though potentially weak, signal. |
| ~1725-1710 | Ester C=O Stretch | Strong | Saturated esters typically absorb at 1750-1735 cm⁻¹.[4][5] Conjugation with the C≡C triple bond delocalizes electron density, weakening the C=O bond and lowering its stretching frequency into the α,β-unsaturated ester region.[2][4][6] |
| ~1600 & ~1500 | C=C and C=N Stretches (Pyrazole Ring) | Medium | Aromatic and heteroaromatic rings exhibit characteristic in-ring stretching vibrations. Pyrazole derivatives often show a C=N stretch around 1590 cm⁻¹.[7][8][9] |
| ~1470-1430 | C-H Bending (Methyl groups) | Medium | Asymmetric and symmetric bending vibrations of the methyl groups.[1] |
| ~1250-1200 | Asymmetric C-O-C Stretch (Ester) | Strong | This is one of the two characteristic C-O stretches in esters, often referred to as the C-C(=O)-O stretch. It is typically very intense.[6][10] |
| ~1100-1050 | Symmetric C-O-C Stretch (Ester) | Strong | The second strong C-O stretching band, corresponding to the O-C-C vibration of the ester group.[4][10] |
Comparative Analysis: Building Confidence Through Analogy
To validate our predictions, we can compare the expected spectrum of our target molecule with the known spectral features of simpler, structurally related compounds. This comparative approach helps isolate the spectral contributions of each functional unit.
| Compound | Key Functional Groups | C≡C Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretches (cm⁻¹) | Comments |
| Methyl Propiolate | Terminal Alkyne, Conjugated Ester | ~2130 (weak) and ~3300 (strong, ≡C-H) | ~1720 (strong) | ~1250, ~1080 (strong) | Establishes the baseline for a simple alkynoate ester. The C=O is lowered due to conjugation.[11] |
| 1-Methylpyrazole | N-Methyl Pyrazole | N/A | N/A | N/A | Provides reference for the pyrazole ring C=N and C=C stretches (~1590 cm⁻¹) and aromatic C-H stretches.[7] |
| Methyl Crotonate | α,β-Unsaturated Ester (C=C) | N/A | ~1725 (strong) | ~1270, ~1170 (strong) | Demonstrates the effect of C=C conjugation on the C=O group, which is similar to C≡C conjugation. The C=C stretch itself appears around 1650 cm⁻¹.[12] |
| Target Molecule | Internal Alkyne, Conjugated Ester, Pyrazole | ~2220 (predicted) | ~1715 (predicted) | ~1230, ~1070 (predicted) | The combination of pyrazole and ester conjugation on the alkyne is expected to result in these characteristic shifts. |
This comparison highlights how the electronic environment dictates absorption frequencies. The C=O stretch remains in the conjugated region (~1715-1725 cm⁻¹), while the C≡C stretch is expected at a slightly higher frequency than in a terminal alkyne due to substitution, but still lowered by conjugation.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, a modern and convenient technique for analyzing liquid or solid samples.
Objective: To obtain a clean, high-resolution infrared spectrum of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate for structural verification.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology
-
Instrument Preparation & Background Scan:
-
Rationale: The background scan is crucial as it measures the ambient spectrum (CO₂, water vapor, and the ATR crystal itself) and subtracts it from the sample spectrum, ensuring that only the sample's absorptions are reported.
-
Step 1: Ensure the ATR crystal surface is impeccably clean. Wipe with a solvent-safe wipe lightly moistened with isopropanol or acetone, then allow it to fully evaporate.
-
Step 2: In the instrument software, initiate a "Background" or "Reference" scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.
-
Step 3: Place a small amount of the sample (a few milligrams of solid or one drop of liquid) directly onto the center of the ATR crystal.
-
Step 4: If the sample is a solid, lower the pressure clamp and apply consistent pressure to ensure intimate contact between the solid particles and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weak peaks are more easily distinguished.
-
Step 5: Initiate the "Sample" scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
Step 6: The software will automatically perform the background subtraction and display the resulting transmittance or absorbance spectrum.
-
-
Data Processing and Cleaning:
-
Rationale: Minor baseline corrections or ATR corrections may be needed to present the data accurately.
-
Step 7: Apply an ATR correction if available in the software. This algorithm corrects for the depth-of-penetration changes with wavenumber, which can distort relative peak intensities.
-
Step 8: Perform a baseline correction to ensure the baseline is flat at ~100% transmittance (or 0 absorbance).
-
Step 9: Label the significant peaks with their wavenumbers (cm⁻¹) for analysis.
-
Step 10: Thoroughly clean the ATR crystal with an appropriate solvent before running the next sample.
-
Conclusion
The infrared spectrum of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is defined by a few key, high-confidence peaks. The definitive identification of this molecule hinges on the simultaneous observation of:
-
A strong carbonyl (C=O) absorption for a conjugated ester around 1725-1710 cm⁻¹ .
-
A medium-to-weak, sharp alkyne (C≡C) stretch in the 2230-2210 cm⁻¹ region.
-
Two very strong C-O ester stretches between 1300-1000 cm⁻¹ .
-
Characteristic aromatic ring stretches and aliphatic C-H stretches.
The absence of a broad O-H band (~3400 cm⁻¹) or a terminal alkyne ≡C-H stretch (~3300 cm⁻¹) can be equally informative in confirming the structure's purity and identity. By using the predictive framework and experimental protocol provided, researchers can confidently utilize IR spectroscopy to verify the successful synthesis of this complex heterocyclic compound.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Navigating the Crystalline Landscape of Pyrazole Derivatives: A Comparative Guide for Drug Discovery
A Senior Application Scientist's Perspective on the Crystallographic Analysis of Pyrazole-Containing Compounds and a Framework for the Study of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
In the landscape of modern drug discovery, pyrazole derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic agents. Their prevalence in medicinal chemistry underscores the critical need for a comprehensive understanding of their three-dimensional structure at the atomic level. This guide offers a comparative analysis of the crystallographic data of several key pyrazole derivatives, providing a valuable framework for researchers and drug development professionals. While, to date, no public crystallographic data exists for methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate , this guide will equip researchers with the foundational knowledge and methodologies to pursue such studies, drawing parallels from structurally related compounds.
The Unseen Structure: A Case for the Crystallographic Study of Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
The rational design of novel therapeutics hinges on a deep understanding of molecular interactions. For a compound like methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, which holds potential as a building block in medicinal chemistry, elucidating its crystal structure is paramount. X-ray crystallography would reveal crucial information about its solid-state conformation, intermolecular interactions, and packing motifs. This data is invaluable for predicting its physical properties, such as solubility and stability, and for designing derivatives with optimized biological activity. The absence of this data represents a significant knowledge gap that, once filled, could accelerate its application in drug development.
A Comparative Crystallographic Analysis of Structurally Related Pyrazole Derivatives
To provide a predictive framework for the crystallographic analysis of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, we will examine the crystal structures of several related pyrazole derivatives for which detailed X-ray diffraction data is available.
Comparative Data of Pyrazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate[1] | C₈H₉N₅O₂ | Monoclinic | P2₁/c | N—H⋯N hydrogen bonds, π–π stacking[1] |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid[2] | C₈H₁₂N₂O₂ | Monoclinic | P2₁/c | O—H⋯N and C—H⋯O interactions[2] |
| 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol[3] | C₅H₅F₃N₂O | Monoclinic | P2₁/c | O—H⋯N hydrogen bonds, C—H⋯F contacts[3] |
| Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate[4] | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | O—H⋯N and C—H⋯O hydrogen bonds[4] |
This comparative data reveals a recurring theme of hydrogen bonding involving the pyrazole nitrogen atoms and functional groups on the substituents. The prevalence of the monoclinic P2₁/c space group suggests a common packing preference for these types of molecules. These insights provide a strong starting point for predicting the crystalline behavior of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.
Visualizing Structural Relationships
The following diagram illustrates the structural similarities and differences between the target compound and the analyzed derivatives.
Caption: Molecular structure comparison of the target compound and related pyrazole derivatives.
A Standardized Protocol for Single-Crystal X-ray Diffraction of Novel Pyrazole Derivatives
For researchers aiming to determine the crystal structure of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate or other novel pyrazole compounds, the following experimental workflow provides a robust and validated methodology.
Experimental Workflow
-
Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient quality. Slow evaporation of a saturated solution is a common and effective technique. A variety of solvents should be screened, including ethanol, methanol, ethyl acetate, and mixtures thereof.[2][4] The process should be carried out in a vibration-free environment to promote the formation of well-ordered crystals.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector, using Mo Kα radiation (λ = 0.71073 Å).[2][3][4] The crystal is maintained at a constant temperature, often 100 K or 293 K, to minimize thermal vibrations.[3][4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and subsequently refined using full-matrix least-squares on F².[4] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[2]
Visualizing the Experimental Workflow
The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
